N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of furan, piperidine, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperidine intermediates, followed by their coupling with the chromene core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Explored for their anticancer properties.
Uniqueness
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, piperidine, and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-15-11-17-19(26)13-22(29-21(17)12-16(15)2)23(27)24-14-18(20-7-6-10-28-20)25-8-4-3-5-9-25/h6-7,10-13,18H,3-5,8-9,14H2,1-2H3,(H,24,27) |
InChI Key |
XZSHDBPLEODIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CO3)N4CCCCC4 |
Origin of Product |
United States |
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